1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid, also known as AF 1312/TS, belongs to a class of compounds called indazolcarboxylic acids that have been shown to exhibit antispermatogenic activity in research studies. This means they can interfere with sperm production. A study published in the journal "Reproduction" demonstrated that AF 1312/TS causes changes in the rat seminiferous epithelium, the tissue responsible for sperm production, within 24 hours of a single oral dose. Effects of 1-p-chlorobenzyl-1H-indazol-3-carboxylic acid (AF 1312/TS) on the fertility of rats in: Reproduction Volume 50 Issue 1 (1977):
1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 286.72 g/mol. It features an indazole core, which is a bicyclic structure composed of a five-membered ring fused to a six-membered ring, substituted with a p-chlorobenzyl group and a carboxylic acid functional group at the 3-position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of agents with specific biological activities.
For example, one synthetic route involves the reaction of 1-p-chlorobenzyl-1H-indazole-3-carbonitrile with hydrogen peroxide in an alkaline medium to yield the carboxylic acid after hydrolysis .
1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid has been investigated for its biological properties, particularly its antispermatogenic activity. Studies indicate that this compound can affect spermatogenesis, potentially serving as a contraceptive agent. In animal models, it has shown efficacy in reducing sperm production without significant side effects . Additionally, its interactions with various biological pathways may suggest broader pharmacological applications.
The synthesis of 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid can be approached through several methods:
For instance, one method described involves heating p-chlorobenzyl compounds with hydrazine followed by treatment with carbon dioxide under pressure to afford the desired carboxylic acid .
The primary applications of 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid are in medicinal chemistry and pharmacology. Its antispermatogenic properties suggest potential use in contraceptive formulations. Furthermore, its unique structure may allow for modifications that could lead to new therapeutic agents targeting various biological pathways.
Interaction studies involving 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid have focused on its effects on reproductive health. Research indicates that it interacts with hormonal pathways involved in spermatogenesis, potentially inhibiting sperm production through mechanisms that may involve hormonal modulation . Further studies are needed to elucidate its full pharmacological profile and potential side effects.
Several compounds share structural similarities with 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid. These include:
| Compound Name | Unique Features |
|---|---|
| 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid | Antispermatogenic activity |
| 1-p-Fluorobenzyl-1H-indazole-3-carboxylic acid | Fluorine substituent may alter biological activity |
| 1-m-Chlorobenzyl-1H-indazole-3-carboxylic acid | Different position of chlorine affects reactivity |
| 1-p-Bromobenzyl-1H-indazole-3-carboxylic acid | Bromine substituent may enhance lipophilicity |
| Ethyl 1-p-chlorobenzyl-1H-indazole-3-carboxylate | Ester form may exhibit different solubility |
The uniqueness of 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid lies in its specific biological activity as an antispermatogenic agent, which distinguishes it from other similar compounds that may not exhibit this property or may possess different pharmacological profiles.
1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid (CAS: 50264-86-3) is a heterocyclic compound featuring an indazole core fused with a benzene ring and substituted with a p-chlorobenzyl group and a carboxylic acid moiety at the 3-position. First synthesized in the late 20th century, its development emerged from broader investigations into indazole derivatives, which gained traction due to their structural versatility and pharmacological potential. Early patents, such as US3895026A, detailed synthetic routes for analogous 1-benzylindazole-3-carboxylic acids, laying the groundwork for subsequent exploration of halogenated variants like the p-chlorobenzyl derivative. The compound’s crystallographic characterization and purity specifications were later standardized by commercial suppliers, including Sigma-Aldrich and BLDpharm, facilitating its adoption in research.
Indazole derivatives are pivotal in drug discovery due to their ability to modulate biological targets. 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid exemplifies this trend, serving as a scaffold for designing kinase inhibitors, anticancer agents, and anti-inflammatory compounds. Its structural features—a planar indazole ring, electron-withdrawing chlorine atom, and carboxylic acid group—enable diverse interactions with enzymes and receptors. For instance, the compound’s antispermatogenic activity, reported in rodent models, highlights its potential in reproductive health applications. Additionally, its role in inhibiting human neutrophil elastase (HNE) underscores relevance in inflammation and cancer metastasis.
This review synthesizes advances in the synthesis, structural analysis, and biological evaluation of 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid. Emphasis is placed on: